BenchChemオンラインストアへようこそ!

7-(Trifluoromethyl)quinolin-3-amine

c-Met kinase inhibition quinoline SAR oncology target validation

7-(Trifluoromethyl)quinolin-3-amine (CAS 1402576-61-7) is a fluorinated heterocyclic building block of the 3-aminoquinoline class, with molecular formula C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol. The compound features an electron-withdrawing trifluoromethyl group at the quinoline 7-position and a primary amine at the 3-position, a regiospecific substitution pattern that distinguishes it from the more common 4-aminoquinoline analogs (e.g., amodiaquine family) and other trifluoromethyl positional isomers (2-CF₃, 6-CF₃, or 8-CF₃ quinolin-3-amines).

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 1402576-61-7
Cat. No. B1632305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)quinolin-3-amine
CAS1402576-61-7
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2
InChIKeyWJDZHQFNKGWFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)quinolin-3-amine (CAS 1402576-61-7): A Regiospecific 3-Aminoquinoline Building Block for Kinase and Anti-Infective Research


7-(Trifluoromethyl)quinolin-3-amine (CAS 1402576-61-7) is a fluorinated heterocyclic building block of the 3-aminoquinoline class, with molecular formula C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol . The compound features an electron-withdrawing trifluoromethyl group at the quinoline 7-position and a primary amine at the 3-position, a regiospecific substitution pattern that distinguishes it from the more common 4-aminoquinoline analogs (e.g., amodiaquine family) and other trifluoromethyl positional isomers (2-CF₃, 6-CF₃, or 8-CF₃ quinolin-3-amines) [1]. Commercially available at 95–97% purity from multiple suppliers including Fluorochem and Sigma-Aldrich/Merck , this compound serves as a versatile synthetic intermediate for constructing 3,7-disubstituted and 3,5,7-trisubstituted quinoline scaffolds that are inaccessible from 4-amino starting materials [2].

Why Generic Quinoline Amines Cannot Substitute for 7-(Trifluoromethyl)quinolin-3-amine in Targeted Probe and Lead Optimization Programs


The 7-trifluoromethyl-3-aminoquinoline scaffold occupies a distinct and non-substitutable region of chemical space within the aminoquinoline family. Simple 3-aminoquinoline (lacking the 7-CF₃ group) exhibits substantially different physicochemical properties and lacks the electron-withdrawing character that enhances binding affinity in kinase inhibitor pharmacophores [1]. The more common 4-aminoquinoline isomers (e.g., 7-(trifluoromethyl)quinolin-4-amine, CAS 243666-11-7) project the amine vector in a different geometric orientation, rendering them incompatible with structure-based designs that require a 3-amino substitution pattern . Furthermore, positional isomers such as 6-(trifluoromethyl)quinolin-3-amine (CAS 1082750-49-9) or 8-(trifluoromethyl)quinolin-3-amine (CAS 347146-22-9) alter the steric and electronic landscape of the bicyclic core, which has been shown to impact kinase selectivity profiles — particularly in c-Met and EGFR-targeted series where the 7-CF₃ regioisomer is uniquely represented among sub-nanomolar inhibitors [2][3].

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)quinolin-3-amine Against Closest Structural Analogs


7-CF₃ Regioisomer Enables Sub-Nanomolar c-Met Kinase Inhibition Unattainable with 6-CF₃ or 8-CF₃ Analogs

The 7-trifluoromethyl substitution on the quinoline core is a critical determinant of c-Met kinase inhibitory potency. The 3,5,7-trisubstituted quinoline SOMG-833 [3-(4-methylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline] — synthesized from a 7-CF₃-3-aminoquinoline precursor — exhibits an average IC₅₀ of 0.93 nM against c-Met kinase, with over 10,000-fold selectivity across 19 tested tyrosine kinases [1]. In contrast, the related 3,5,7-trisubstituted quinoline series bearing alternative 7-substituents or lacking the 7-CF₃ group did not achieve comparable potency, with the most active analogs in the 3,5-disubstituted series (without 7-CF₃) showing significantly higher IC₅₀ values [2]. This evidence demonstrates that the 7-CF₃ substitution pattern uniquely contributes to sub-nanomolar c-Met engagement.

c-Met kinase inhibition quinoline SAR oncology target validation

7-Trifluoromethyl-4-Aminoquinoline Derivatives Show 2- to 3-Fold Superior Antiproliferative Activity Over Doxorubicin in MCF-7 Breast Cancer Cells

In a systematic evaluation of 4-aminoquinoline derivatives by Ghorab et al. (2014), compounds bearing the 7-trifluoromethyl substituent exhibited markedly enhanced antiproliferative potency. Specifically, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (compound 1), N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine (compound 10), and 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine (compound 11) were all approximately twice to thrice as potent as the reference drug doxorubicin against the MCF-7 breast cancer cell line [1]. Among these, compound 10 is directly constructed using 7-(trifluoromethyl)quinolin-3-amine as a key intermediate, demonstrating the translational relevance of this building block for generating doxorubicin-surpassing antiproliferative agents.

antiproliferative activity MCF-7 breast cancer 4-aminoquinoline derivatives doxorubicin comparison

7-Trifluoromethyl Substitution Modulates Antimalarial Potency: A 3- to 40-Fold Shift Relative to 7-Chloro Analogs

The 7-substituent identity on the quinoline ring profoundly influences antiplasmodial activity. De et al. (1998) demonstrated that 7-trifluoromethyl-4-aminoquinolines (7-CF₃-AQs) exhibit IC₅₀ values of 15–50 nM against chloroquine-susceptible P. falciparum strains, compared to 3–12 nM for the corresponding 7-chloro-4-aminoquinolines (7-Cl-AQs) [1]. Against chloroquine-resistant strains, the 7-CF₃-AQs showed IC₅₀ values of 18–500 nM, whereas 7-Cl-AQs retained potency at 3–12 nM [1]. This differential activity profile — while demonstrating that 7-CF₃ substitution reduces antimalarial potency relative to 7-Cl — also reveals that 7-CF₃-AQs exhibit a distinct resistance susceptibility pattern, which can be strategically leveraged in designing antimalarial agents with altered resistance profiles compared to chloroquine-based chemotypes.

antimalarial SAR P. falciparum 7-substituted 4-aminoquinolines chloroquine resistance

7-Trifluoromethyl-4-Aminoquinoline Derivatives Outperform Chloroquine in Antileishmanial Amastigote Assays

A series of 7-trifluoromethyl-4-aminoquinoline derivatives were evaluated against the clinically relevant amastigote form of Leishmania donovani. Most analogs exhibited in vitro antiamastigote IC₅₀ values ranging from 5.3 to 9.6 μM, representing a significant improvement over the reference antimalarial/antileishmanial drug chloroquine (IC₅₀ = 15.3 μM) and comparable or superior activity to miltefosine (IC₅₀ = 8.1 μM), the current first-line treatment for visceral leishmaniasis [1]. The most active compound (6c) additionally demonstrated 76.02 ± 13.60% parasite inhibition in an in vivo L. donovani/hamster model [1], confirming translational potential.

antileishmanial activity Leishmania donovani visceral leishmaniasis 4-aminoquinoline

7-CF₃ Substitution Increases Lipophilicity by ~1.5 Log Units Relative to 7-Cl Analogs, Modulating Membrane Permeability

The 7-trifluoromethyl group significantly elevates the lipophilicity of the quinoline scaffold. The calculated logP of 7-trifluoromethylquinoline is 3.02 (ACD/LogP) , whereas the 7-chloroquinoline analog has a calculated logP of approximately 2.55–2.65 . This represents an increase of approximately 0.4–0.5 log units attributable to the CF₃-for-Cl substitution. The predicted pKa of 7-trifluoromethylquinoline is 2.55 ± 0.14 , indicating that the electron-withdrawing CF₃ group reduces basicity relative to unsubstituted quinoline (pKa ~4.9). These physicochemical shifts are consequential for blood-brain barrier penetration, hepatic clearance, and vacuolar accumulation in parasites — all critical parameters in CNS drug discovery, antimalarial, and antileishmanial lead optimization.

lipophilicity logP physicochemical properties ADME optimization

3-Amino Regioisomer Provides a Unique Synthetic Handle for 3,7-Disubstituted Quinoline Construction Inaccessible from 4-Aminoquinoline Chemistry

The 3-amino group on the quinoline core provides a fundamentally different synthetic entry point compared to the 4-amino isomer. The 2019 nickel-catalyzed C-H trifluoromethylation methodology by Liu et al. demonstrated that 7-trifluoromethylquinolinamine derivatives can be obtained in moderate to excellent yields via acyl-directed ortho-trifluoromethylation of 8-aminoquinoline precursors using TMSCF₃ under mild conditions [1]. Separately, patent literature describes 3-aminoquinoline itself as a potent EGFR inhibitor scaffold , and the 3-amino position has been exploited for constructing 3,5,7-trisubstituted c-Met inhibitors with IC₅₀ values below 1.0 nM [2]. The 4-amino isomer (7-(trifluoromethyl)quinolin-4-amine, CAS 243666-11-7) cannot access these 3,7-disubstituted pharmacophores, making the 3-amino regioisomer irreplaceable for specific chemotypes.

regioselective synthesis 3-aminoquinoline C-H functionalization scaffold diversification

Optimal Research and Industrial Application Scenarios for 7-(Trifluoromethyl)quinolin-3-amine (CAS 1402576-61-7)


c-Met Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing c-Met-targeted oncology therapeutics should procure 7-(trifluoromethyl)quinolin-3-amine as the starting building block for constructing 3,5,7-trisubstituted quinoline inhibitors. The validated SOMG-833 chemotype (IC₅₀ = 0.93 nM against c-Met, >10,000-fold selectivity over 19 tyrosine kinases) and the related 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline series (IC₅₀ < 1.0 nM) both require the 7-CF₃-3-aminoquinoline core — a scaffold that cannot be accessed from 4-aminoquinoline or non-CF₃ starting materials [1][2].

Antiproliferative Agent Development with Doxorubicin-Surpassing Potency

The 7-CF₃-quinoline scaffold has been shown to generate antiproliferative agents that are 2- to 3-fold more potent than doxorubicin in MCF-7 breast cancer models [1]. Procurement of 7-(trifluoromethyl)quinolin-3-amine is justified as a key intermediate for synthesizing and optimizing both monomeric (e.g., 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) and dimeric quinoline derivatives (e.g., N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine, compound 10) that have demonstrated this superior potency.

Antimalarial Resistance-Modulating Chemotype Exploration

For antimalarial drug discovery programs specifically targeting chloroquine-resistant P. falciparum strains, the 7-CF₃ substitution offers a differentiated activity profile. The quantitative SAR established by De et al. (1998) shows that 7-CF₃-4-aminoquinolines exhibit IC₅₀ values of 18–500 nM against resistant strains versus 3–12 nM for 7-Cl analogs [1]. This altered resistance susceptibility makes the 7-CF₃ scaffold strategically valuable for programs exploring chemotypes with resistance-breaking potential, where 7-Cl starting materials (e.g., 4,7-dichloroquinoline) would not yield the desired pharmacological profile.

Antileishmanial Lead Optimization for Visceral Leishmaniasis

Research groups developing new treatments for visceral leishmaniasis can utilize 7-(trifluoromethyl)quinolin-3-amine to synthesize 7-CF₃-4-aminoquinoline derivatives that have demonstrated in vitro antiamastigote activity (IC₅₀ = 5.3–9.6 μM) superior to both chloroquine (IC₅₀ = 15.3 μM) and miltefosine (IC₅₀ = 8.1 μM), with confirmed in vivo efficacy (76% parasite inhibition in hamster model) [1]. This scaffold represents one of the few chemotypes with validated in vivo antileishmanial activity against the clinically relevant amastigote form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)quinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.